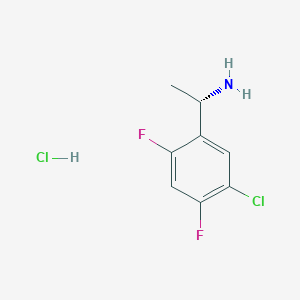

(S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hcl

Description

Properties

Molecular Formula |

C8H9Cl2F2N |

|---|---|

Molecular Weight |

228.06 g/mol |

IUPAC Name |

(1S)-1-(5-chloro-2,4-difluorophenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H8ClF2N.ClH/c1-4(12)5-2-6(9)8(11)3-7(5)10;/h2-4H,12H2,1H3;1H/t4-;/m0./s1 |

InChI Key |

MAUSMRHZPSZTQQ-WCCKRBBISA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1F)F)Cl)N.Cl |

Canonical SMILES |

CC(C1=CC(=C(C=C1F)F)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Catalysts and Reducing Agents

Metal Catalysts: Rhodium (Rh) or Iridium (Ir) complexes with chiral ligands have been employed effectively as catalysts for asymmetric hydrogen transfer reduction. These catalysts enable high enantioselectivity and low catalyst loading (molar ratios substrate:catalyst up to 1500:1).

Hydrogen Donors: Formic acid combined with triethylamine or sodium formate serves as a mild and inexpensive hydrogen source, replacing molecular hydrogen. This system reduces environmental hazards and simplifies reaction setup.

Reaction Conditions

Solvents: Toluene and dichloromethane are preferred solvents for optimal catalyst activity and product isolation.

Temperature: Mild temperatures ranging from room temperature to 75 °C, typically around 20-40 °C, favor high enantioselectivity and yield.

Reaction Time: Overnight reactions (12-16 hours) are common to ensure complete conversion.

Representative Data from Catalytic Reduction

| Parameter | Example 1 | Example 3 | Example 4 |

|---|---|---|---|

| Substrate (2-chloro-1-(3,4-difluorophenyl)ethanone) | 38 g (0.2 mol) | 3.8 g (0.02 mol) | 38 g (0.2 mol) |

| Catalyst | Rh or Ir complex (0.00066 eq) | Ir complex (0.00066 eq) | Ir complex (0.00024 eq) |

| Solvent | Toluene (400 mL) | Toluene (40 mL) | Water (300 mL) |

| Hydrogen Donor | Formic acid + triethylamine | Formic acid + triethylamine | Sodium formate + formic acid |

| Temperature | Reflux (~75 °C) | 30 °C | 40 °C |

| Reaction Time | Overnight | Overnight | Overnight |

| Yield | 26.9 g oily product | 2.7 g oily product | 25.1 g oily product |

| Enantiomeric Excess (ee) | 98.3% | 98.0% | 98.0% |

Note: Enantiomeric excess determined by chiral HPLC analysis with Chiralpak IC column.

Alternative Asymmetric Reduction via Borane Complex

Another method involves the use of borane complexes and chiral auxiliaries such as S-diphenylprolinol for enantioselective reduction:

Trimethoxyborane is combined with S-diphenylprolinol in toluene to generate a chiral borane reducing agent.

Borane dimethyl sulfide is added to enhance reduction potential.

The ketone substrate is slowly added to the reaction mixture at 35-45 °C, followed by methanol quenching.

This method affords high enantioselectivity and is suitable for scale-up with careful control of temperature and gas evolution.

Conversion to (S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine Hydrochloride

Following the preparation of the chiral alcohol intermediate, the amine is typically obtained by:

Amination reactions such as reductive amination or substitution with ammonia or amine sources.

Conversion to the hydrochloride salt to enhance solubility and stability.

While specific detailed procedures for this step are less frequently disclosed, the hydrochloride salt form is standard for pharmaceutical applications due to improved handling and formulation properties.

Summary Table of Key Preparation Methods

| Method | Catalyst/Agent | Solvent | Temperature | Yield (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|---|---|---|

| Catalytic hydrogen transfer | Rh/Ir complex + formic acid/triethylamine | Toluene, DCM | 20-75 °C | ~70-85 | 96-99 | Low catalyst loading, mild conditions |

| Catalytic hydrogen transfer | Ir complex + sodium formate | Water | 40 °C | ~75 | 98 | Environmentally friendly reducing agent |

| Borane reduction with chiral ligand | S-diphenylprolinol + borane complexes | Toluene | 35-45 °C | High | High | Requires careful temperature control |

Research Findings and Industrial Relevance

The catalytic asymmetric hydrogen transfer method using Rh or Ir complexes with formic acid/triethylamine is cost-effective and scalable, making it suitable for industrial production of optically pure (S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride.

The use of mild reducing agents reduces environmental impact and improves safety.

High enantiomeric purity (above 98%) is consistently achievable, critical for pharmaceutical applications where stereochemistry affects biological activity.

Alternative borane-based methods provide options for laboratories with different equipment or reagent availability, though they may require more stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that (S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride exhibits properties that may be beneficial in treating depression. Studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in antidepressant therapies. The presence of fluorine atoms in the structure enhances the compound's potency and selectivity for serotonin receptors .

Neurological Research

The compound is also being investigated for its potential effects on neurological disorders. Its ability to modulate neurotransmitter levels suggests applications in conditions such as anxiety and schizophrenia. Preliminary studies have demonstrated that it may influence dopamine and norepinephrine pathways, which are critical in mood regulation .

Synthesis of Related Compounds

In synthetic organic chemistry, (S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride serves as a precursor for the synthesis of more complex molecules. Its unique structure allows chemists to modify functional groups to create derivatives with enhanced biological activity or different chemical properties. For instance, modifications to the amine group can yield compounds with varying solubility and reactivity profiles .

Skin Care Products

Recent studies have explored the incorporation of (S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride into cosmetic formulations due to its potential antioxidant properties. The compound can stabilize formulations and enhance skin penetration of active ingredients, improving overall product efficacy .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Pharmaceutical | Antidepressant Activity | Potential SSRI properties observed |

| Neurological Research | Modulates neurotransmitter levels | |

| Chemical Research | Synthesis of Derivatives | Serves as a precursor for complex molecules |

| Cosmetic Formulations | Skin Care Products | Enhances stability and efficacy of formulations |

Case Study: Antidepressant Efficacy

A study conducted by researchers at a prominent university evaluated the antidepressant efficacy of (S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride in animal models. The results indicated significant reductions in depressive behaviors compared to control groups, suggesting its potential as a therapeutic agent .

Case Study: Cosmetic Formulation Development

In a controlled study on cosmetic formulations incorporating this compound, researchers found improved moisture retention and skin barrier function among participants using products containing (S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride compared to those using standard formulations without it .

Mechanism of Action

The mechanism of action of (S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and molecular features of the target compound with analogues:

Key Observations:

- Substituent Positions: The target compound’s 2,4-difluoro and 5-chloro substituents create a distinct electronic environment compared to para-substituted analogues like Cl-MBA .

- Stereochemistry : The (S)-enantiomer may exhibit superior enantioselective transport or catalytic activity compared to racemic mixtures or (R)-forms, as seen in studies on analogous amines .

- Molecular Weight and Lipophilicity : Higher halogen content increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Pharmacological and Agrochemical Relevance

- Bioactive Analogues : Teflubenzuron, a pesticide with a 3,5-dichloro-2,4-difluorophenyl group, highlights the role of halogenated aromatic amines in agrochemical activity . The target compound’s substitution pattern may confer pesticidal or herbicidal properties.

- Drug Intermediates : The synthesis of pralsetinib, a RET kinase inhibitor, involves (S)-configured ethanamine derivatives . The target compound could serve as a precursor for similar therapeutics.

Biological Activity

(S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride (CAS Number: 2089671-52-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activity, relevant case studies, and research findings.

The molecular formula of (S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine HCl is , with a molecular weight of 228.06 g/mol. The compound is characterized by the presence of a chloro and difluoro substituent on the phenyl ring, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2089671-52-1 |

| Molecular Formula | C₈H₉Cl₂F₂N |

| Molecular Weight | 228.06 g/mol |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through interactions with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for numerous physiological processes, including cognition and muscle contraction.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. For example, one study evaluated its efficacy against several bacterial strains using the agar diffusion method. The results indicated significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antiproliferative Effects

In vitro studies have also assessed the antiproliferative effects of this compound on cancer cell lines. One notable study reported an IC50 value of approximately 0.058 µM against T47D breast cancer cells, suggesting potent anticancer properties .

Case Studies

- Antibacterial Efficacy : In a controlled experiment, this compound was tested against Pseudomonas aeruginosa. The compound demonstrated a significant reduction in bacterial viability compared to untreated controls, indicating its potential as an antibacterial agent .

- Cancer Cell Line Testing : A series of tests on various cancer cell lines revealed that the compound effectively inhibited cell growth in a dose-dependent manner. The most sensitive cell line was identified as HeLa, with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Summary of Findings

| Study Focus | Findings |

|---|---|

| Antibacterial Activity | MIC: 25-50 mg/mL against E. coli and S. aureus |

| Antiproliferative Activity | IC50: 0.058 µM against T47D cells |

| Mechanism | Modulation of nAChRs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.